2-(3-Bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS: 2111571-14-1) is a highly specialized, bifunctional heterocyclic building block designed for advanced pharmaceutical and agrochemical synthesis. It features a structurally rigid 1-methylpyrazole core equipped with two orthogonal reactive sites: a bromine atom at the C3 position and an acetonitrile moiety at the C4 position [1]. This specific substitution pattern allows chemists to perform transition-metal-catalyzed cross-coupling reactions at the pyrazole ring while independently utilizing the aliphatic nitrile for nucleophilic additions, condensations, or reductions to primary amines. In procurement contexts, this compound is prioritized as a linchpin intermediate for constructing complex, sterically demanding fused heterocycles and multi-ring active pharmaceutical ingredients (APIs) where sequential, regioselective functionalization is strictly required.
Substituting this exact compound with its unbrominated analog, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, or its regioisomer, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile, introduces severe processability and yield penalties. The unbrominated analog lacks the essential electrophilic handle for direct C-C or C-N bond formation, forcing chemists to rely on late-stage electrophilic bromination. This bromination is notoriously unselective and frequently causes alpha-bromination or degradation of the sensitive acetonitrile group, destroying the molecule's bifunctional utility [1]. Furthermore, attempting to use the 5-bromo regioisomer introduces significant steric hindrance from the adjacent N1-methyl group, which severely impedes the oxidative addition step in bulky palladium-catalyzed cross-couplings, leading to stalled reactions and unviable manufacturing yields.
The C3-bromine atom enables immediate transition-metal-catalyzed cross-coupling without requiring protection or modification of the C4-acetonitrile group. Class-level data for 3-bromo-1-methylpyrazoles demonstrates that standard Suzuki-Miyaura couplings achieve 65–85% yields under typical palladium catalysis [1]. In stark contrast, the unbrominated baseline, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, yields 0% direct coupling and necessitates a preliminary halogenation step. This extra step is prone to off-target reactivity at the acidic alpha-protons of the nitrile, typically reducing the overall sequence yield by >50%.
| Evidence Dimension | Direct cross-coupling yield (Suzuki-Miyaura) |
| Target Compound Data | 65–85% expected yield (direct coupling) |
| Comparator Or Baseline | 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (0% direct; requires multi-step functionalization) |
| Quantified Difference | Elimination of 1–2 synthetic steps and prevention of >50% yield loss from unselective halogenation. |
| Conditions | Pd-catalyzed cross-coupling (e.g., Pd(dppf)Cl2, base, 80–100 °C). |
Procuring the precisely pre-brominated building block is essential to bypass non-selective late-stage halogenation that compromises the sensitive nitrile moiety.
The regiochemistry of the bromine atom critically dictates the efficiency of sterically demanding cross-coupling reactions. In 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile, the C3 position is sterically accessible. Conversely, the 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile regioisomer places the halogen immediately adjacent to the N1-methyl group. Kinetic and yield data from structurally analogous N-methylpyrazoles show that 5-halogenated derivatives suffer from severe steric clash during oxidative addition with bulky palladium complexes, resulting in 20–40% lower isolated yields in Buchwald-Hartwig aminations compared to their 3-halogenated counterparts [1].
| Evidence Dimension | Cross-coupling yield with bulky nucleophiles/ligands |
| Target Compound Data | High conversion (sterically unhindered C3 position) |
| Comparator Or Baseline | 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile (20–40% lower yield) |
| Quantified Difference | 20–40% absolute yield improvement in sterically demanding couplings. |
| Conditions | Buchwald-Hartwig amination with bulky amines and biaryl phosphine ligands. |
Buyers synthesizing sterically congested pharmaceutical intermediates must select the 3-bromo isomer to maintain viable, reproducible manufacturing yields.
The C4-acetonitrile group acts as a direct precursor for a 2-aminoethyl linker, a common pharmacophore in medicinal chemistry. Reduction of this nitrile (e.g., via Raney Ni/H2 or borane) yields the primary amine in a single step with typical yields exceeding 80% [1]. If a buyer were to procure the simpler baseline, 3-bromo-1-methyl-1H-pyrazole, synthesizing the identical 4-(2-aminoethyl) structure would require a minimum of three additional steps (formylation, olefination, and reduction). This multi-step detour rarely exceeds a 40% cumulative yield, making the target compound a vastly superior starting material.
| Evidence Dimension | Synthetic steps and cumulative yield to 4-(2-aminoethyl) derivative |
| Target Compound Data | 1 step, >80% yield |
| Comparator Or Baseline | 3-bromo-1-methyl-1H-pyrazole (3 steps, <40% cumulative yield) |
| Quantified Difference | Reduction of 2 synthetic steps and >40% absolute increase in intermediate yield. |
| Conditions | Standard nitrile reduction (e.g., Raney Ni, H2, or BH3-THF). |
Procuring the nitrile-functionalized compound drastically shortens the synthesis of pyrazole-based APIs, reducing labor, reagent costs, and process time.
This compound is the ideal starting material for constructing biaryl pyrazole systems where the C3 position is coupled to an aryl or heteroaryl ring (via Suzuki coupling) and the C4 nitrile is elaborated into an amine-containing side chain for critical hinge-binding interactions in the kinase active site [1].
It serves as a highly efficient precursor for synthesizing pyrazolo[4,3-c]pyridines and related fused heterocycles. Following transition-metal-catalyzed functionalization at the C3 position, the C4 nitrile group can undergo intramolecular cyclization, streamlining the production of complex bicyclic scaffolds [1].
In agrochemical discovery, the orthogonal reactivity of the bromide and nitrile groups allows chemists to independently vary two distinct pharmacophoric regions without cross-reactivity, enabling the rapid, high-yield generation of diverse pyrazole-based pesticide candidates [1].